N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
CAS No.: 5317-87-3
Cat. No.: VC21326460
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5317-87-3 |
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Molecular Formula | C15H15NO3S |
Molecular Weight | 289.4 g/mol |
IUPAC Name | N-(3-acetylphenyl)-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 |
Standard InChI Key | LTJWGOUGWAHTNP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds. It is also known by several synonyms including 3'-acetyl-p-toluenesulfonanilide and toluene-4-sulfonic acid-(3-acetyl-anilide) . These alternative names are used in various chemical databases and literature sources, reflecting different naming conventions in organic chemistry. The compound's structure consists of a 4-methylbenzenesulfonyl group attached to the nitrogen of a 3-acetylaniline moiety, creating a characteristic N-S bond that defines sulfonamide compounds.
Structural Characteristics
The molecular structure features three key components: a 4-methylbenzene ring (also known as a p-tolyl group), a sulfonamide linkage (–SO₂NH–), and a 3-acetylphenyl group. The acetyl substituent at the meta position (3-position) of the aniline ring contributes to the compound's distinct reactivity profile. This structural arrangement creates a molecule with multiple reactive sites, making it valuable for diverse chemical transformations and potential biological interactions. The presence of both the sulfonamide and acetyl functional groups provides sites for hydrogen bonding and other intermolecular interactions.
Physical Properties
The compound exhibits several notable physical properties that influence its handling and applications. These properties have been experimentally determined and are summarized in the following table:
Physical Property | Value |
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Molecular Formula | C₁₅H₁₅NO₃S |
Molecular Weight | 289.35 g/mol |
Density | 1.278 g/cm³ |
Boiling Point | 456.9°C at 760 mmHg |
Flash Point | 230.1°C |
LogP | 4.15220 |
Polar Surface Area | 71.62000 |
Index of Refraction | 1.604 |
The high boiling and flash points indicate thermal stability, while the LogP value suggests moderate lipophilicity, which may influence its solubility profile and potential for membrane permeation in biological systems .
Synthesis Methods
General Synthetic Approaches
The synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the reaction between 3-acetylaniline and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This nucleophilic substitution reaction occurs under basic conditions, where the base serves to neutralize the hydrogen chloride produced during the reaction. Common bases employed include triethylamine, pyridine, or sodium hydroxide. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Specific Synthetic Methodologies
While direct synthesis information for N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is limited in the provided sources, analogous synthesis approaches can be adapted from related compounds. For instance, the synthesis of N-acetyl-4-methyl-benzenesulfonamide has been reported through the reaction of N-chloro-p-toluenesulfonamide with acetyl chloride, both in the presence and absence of OsO₄ as a catalyst . This methodology could potentially be modified for the synthesis of the target compound by using 3-acetylaniline as the starting material instead of chlorinated intermediates.
Purification and Characterization
After synthesis, purification of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves recrystallization from appropriate solvents or column chromatography. Characterization of the compound can be achieved through various analytical techniques, including:
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FT-IR spectroscopy - to identify characteristic sulfonamide stretching bands
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¹H-NMR and ¹³C-NMR spectroscopy - to confirm structural features
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High-Resolution Mass Spectrometry (HRMS) - to verify the molecular formula
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Elemental analysis - to confirm compound purity
These techniques, similar to those used for characterizing related sulfonamide compounds, provide comprehensive structural confirmation .
Chemical Reactivity and Reactions
Reactive Centers
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide possesses several reactive centers that can participate in various chemical transformations. The sulfonamide nitrogen (N-H) is acidic and can be deprotonated under basic conditions, forming a nucleophilic nitrogen center. The acetyl group at the 3-position of the phenyl ring can undergo typical carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions. The aromatic rings can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfonamide and acetyl groups may decrease their reactivity toward electrophiles.
Common Reaction Types
Several reaction types are characteristic for compounds with similar structural features:
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Reduction reactions: The acetyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Nucleophilic substitution: The acidic sulfonamide N-H can be deprotonated and alkylated with alkyl halides to form N-substituted derivatives.
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Condensation reactions: The acetyl carbonyl can undergo condensation reactions with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively.
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Oxidation reactions: The methyl group on the tolyl ring can potentially be oxidized to carboxylic acid under strong oxidizing conditions.
These reaction pathways expand the utility of the compound as a versatile building block in organic synthesis.
Biological and Medicinal Applications
Structure-Activity Relationships
Structure-activity relationship studies on sulfonamide compounds reveal that biological activity is often influenced by:
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The nature and position of substituents on the aromatic rings
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The acidity of the sulfonamide N-H proton
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The electron distribution across the molecule
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Lipophilicity and solubility characteristics
The meta-acetyl group in N-(3-Acetylphenyl)-4-methylbenzenesulfonamide likely affects its electronic distribution and hydrogen bonding capabilities, potentially influencing its interaction with biological targets compared to para-substituted analogs like N-(4-acetylphenyl)-4-methylbenzenesulfonamide .
Comparative Analysis with Related Compounds
Structural Analogs
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide shares structural similarities with several related compounds that differ in substitution patterns:
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N-(4-Acetylphenyl)-4-methylbenzenesulfonamide - Contains the acetyl group at the para position instead of meta position
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N-(3-Acetylphenyl)-4-ethoxy-3-methylbenzenesulfonamide - Contains additional ethoxy and methyl substituents on the benzenesulfonyl moiety
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N-Acetyl-4-methyl-benzenesulfonamide - Has the acetyl group attached directly to the sulfonamide nitrogen rather than to an aniline ring
These structural differences can significantly affect physical properties, chemical reactivity, and biological activities.
Property Comparison
The following table compares selected properties of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide with its structural analogs:
Compound | Molecular Weight (g/mol) | LogP | Key Structural Feature |
---|---|---|---|
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | 289.35 | 4.15 | Acetyl group at meta position |
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 289.35 | Similar to meta analog | Acetyl group at para position |
N-(3-Acetylphenyl)-4-ethoxy-3-methylbenzenesulfonamide | 333.40 | Higher than base compound | Additional ethoxy and methyl groups |
The positional isomerism between the 3-acetyl and 4-acetyl derivatives likely results in different electronic distributions, affecting both physical properties and reactivity patterns .
Reactivity Differences
The position of the acetyl group (meta vs. para) influences the electron distribution in the molecule, potentially affecting:
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The acidity of the sulfonamide N-H proton
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The electrophilicity of the carbonyl carbon
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The susceptibility to electrophilic aromatic substitution
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Hydrogen bonding patterns and interactions with biological targets
Meta-substitution generally has a smaller electronic effect on the aniline nitrogen compared to para-substitution, which may influence the nucleophilicity of the sulfonamide nitrogen and subsequently affect its reactivity in various chemical transformations.
Industrial and Synthetic Applications
Role in Organic Synthesis
N-(3-Acetylphenyl)-4-methylbenzenesulfonamide serves as a versatile building block in organic synthesis due to its multiple functional groups. The acetyl group provides a handle for further functionalization through condensation reactions, reductions, or oxidations. The sulfonamide moiety can be used for protection of amine functionality in multistep syntheses, as sulfonamides are stable under various reaction conditions but can be cleaved under specific conditions when desired.
Applications in Research
In scientific research, the compound has potential applications in:
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Development of biologically active compounds
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Structure-activity relationship studies of sulfonamide derivatives
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Synthesis of more complex molecular architectures
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Probe development for biological studies
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